molecular formula C21H11Br2N3OS B12910504 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one CAS No. 82450-47-3

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one

Cat. No.: B12910504
CAS No.: 82450-47-3
M. Wt: 513.2 g/mol
InChI Key: XFUFYSBJQYRZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a halogenated quinazolinone derivative featuring a benzothiazole moiety at the 3-position, bromine substitutions at the 6- and 8-positions, and a phenyl group at the 2-position of the quinazolinone core. This compound is synthesized via condensation reactions between substituted benzoxazinones and nitrogen nucleophiles, such as benzothiazole derivatives, under reflux conditions . Its structural complexity and halogenation pattern contribute to its biological activity, particularly in antimicrobial and anti-inflammatory applications .

Spectral characterization (IR, NMR, HRMS) confirms its structure, and its synthesis typically achieves moderate to high yields (e.g., 56% in analogous brominated systems) .

Properties

CAS No.

82450-47-3

Molecular Formula

C21H11Br2N3OS

Molecular Weight

513.2 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4-one

InChI

InChI=1S/C21H11Br2N3OS/c22-13-10-14-18(15(23)11-13)25-19(12-6-2-1-3-7-12)26(20(14)27)21-24-16-8-4-5-9-17(16)28-21/h1-11H

InChI Key

XFUFYSBJQYRZQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base such as pyridine.

    Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 8 positions.

    Introduction of Benzo[d]thiazole:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one exhibit significant anticancer properties. For instance, quinazoline derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. A study demonstrated that certain quinazoline derivatives could effectively inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The incorporation of bromine atoms in the structure may enhance the compound's ability to interact with biological targets.

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research on related benzothiazole derivatives suggests that they possess antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes . This makes this compound a candidate for development into new antimicrobial therapies.

Material Science

Organic Electronics
The unique electronic properties of compounds containing benzothiazole and quinazoline moieties make them suitable for applications in organic electronics. These materials can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their ability to serve as electron transport layers or light-emitting materials . The presence of bromine enhances the thermal stability and solubility of these compounds, which is advantageous for processing in electronic devices.

Research Tool

Biological Assays
In biochemical research, this compound can serve as a valuable tool for studying enzyme inhibition and cellular signaling pathways. Its structure allows it to be used as a probe in assays designed to evaluate the activity of specific enzymes or receptors involved in disease mechanisms . This application is crucial for drug discovery and development processes.

Case Studies

StudyFocusFindings
Anticancer Activity of Quinazoline Derivatives Investigated the effects of various quinazoline derivatives on cancer cell linesCompounds exhibited significant cytotoxicity against several cancer types, with mechanisms involving apoptosis induction.
Antimicrobial Efficacy of Benzothiazole Compounds Evaluated the antimicrobial properties of benzothiazole derivativesShowed promising antibacterial activity against Gram-positive and Gram-negative bacteria, supporting further development as antimicrobial agents.
Organic Electronics Applications Assessed the performance of benzothiazole-containing compounds in OLEDsDemonstrated enhanced efficiency and stability in devices, indicating potential for commercial applications in displays and lighting.

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

6,8-Dibromo-4-(3-hydroxybutynyl)-2-phenylquinazoline

  • Key Differences : Replaces the benzothiazole group with a 3-hydroxybutynyl substituent.
  • Synthesis: Prepared via Sonogashira coupling with Pd(PPh₃)₄/CuI catalysis, yielding 56% .
  • Activity : Lacks antimicrobial data but demonstrates reactivity for further functionalization due to the alkyne group.

(E)-2-(3-(Benzo[b]thiophen-3-yl)acryloyl)quinazolin-4(3H)-one (8b)

  • Key Differences : Features a benzo[b]thiophene acryloyl group instead of benzothiazole and lacks bromination.
  • Activity : Shows moderate antibacterial activity (61.2% yield, 196–198°C m.p.) but lower potency compared to brominated derivatives .

SPC-III Br (6,8-dibromo-2,3-disubstituted quinazolinone)

  • Key Differences : Retains 6,8-dibromo substitutions but includes a triazine moiety.
  • Activity : Exhibits equivalent antibacterial activity to ciprofloxacin (10 µg/mL) at 100 µg/mL, highlighting the critical role of bromine in antimicrobial efficacy .

Functional Analogues

Benzothiazole Thiourea Derivatives

  • Key Differences: Replace the quinazolinone core with thiazole-imine or thiourea groups.
  • Activity : Demonstrated anticancer activity via apoptosis induction, suggesting benzothiazole’s broader therapeutic versatility .

Imidazoloquinazoline Derivatives

  • Key Differences: Incorporate imidazole rings fused to quinazolinone.
  • Activity: Broad-spectrum antimicrobial activity, but lower potency against Salmonella typhi compared to brominated quinazolinones .

Data Tables: Comparative Analysis

Table 2. Role of Substituents on Activity

Substituent Effect on Activity Example Compound
6,8-Dibromo Enhances antibacterial potency via electron withdrawal and target binding Target Compound, SPC-III Br
Benzothiazole Improves cytotoxicity and pharmacokinetics; modulates anti-inflammatory effects Target Compound, Benzothiazole thioureas
Acryloyl groups Reduces potency compared to halogenated derivatives Compound 8b
Imidazole Broadens antimicrobial spectrum but lowers specificity Imidazoloquinazoline

Research Findings and Implications

  • Bromination: The 6,8-dibromo configuration is critical for antibacterial activity, as seen in SPC-III Br and the target compound, which outperform non-halogenated analogues .
  • Benzothiazole vs. Other Moieties : Benzothiazole enhances cytotoxicity and target selectivity compared to thiophene or indole substituents, making it favorable for dual antimicrobial/anti-inflammatory applications .
  • Synthetic Flexibility: Brominated quinazolinones serve as scaffolds for further modification, as demonstrated by the functionalization of 6,8-dibromo-4-(3-hydroxybutynyl)-2-phenylquinazoline .

Biological Activity

3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by a quinazoline core substituted with bromine and a benzothiazole moiety. The synthesis typically involves the reaction of 2-aminoaryl compounds with appropriate brominated quinazolinones. The detailed synthetic route includes:

  • Starting Materials :
    • 2-Aminophenyl derivatives
    • Brominated quinazolinones
  • Reagents :
    • Ammonium acetate as a catalyst
    • Ethanol as a solvent
  • Procedure :
    • The reactants are refluxed for several hours, followed by filtration and recrystallization to obtain the desired compound in high yield .

Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.052 mg/mL to 1.6 mg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Quinazoline derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation and survival. For example, some analogs have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2), indicating promising anticancer properties .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes relevant to disease processes:

  • Carbonic Anhydrase Inhibition : Quinazoline derivatives have been noted for their ability to inhibit carbonic anhydrase, which is critical in regulating pH and fluid balance in tissues .
  • Dihydroorotate Dehydrogenase (DHODH) : Related compounds have shown potent inhibition of DHODH, an enzyme involved in pyrimidine synthesis, which is crucial for rapidly dividing cells such as cancer cells .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityIC50/Effect
Quinazoline DerivativeAnticancer (MCF-7)2.09 µM
Benzothiazole AnalogAntimicrobialMIC = 0.052 mg/mL
DHODH InhibitorImmunosuppressiveMore active than brequinar

Q & A

Q. Basic

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–170 ppm). The benzo[d]thiazole moiety shows distinct peaks at δ 7.5–8.3 ppm .
  • IR : Identify the C=O stretch (~1670 cm1^{-1}) and C-Br stretches (~600 cm1^{-1}) .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

How to design experiments to explore the structure-activity relationships (SAR) of this compound?

Q. Advanced

  • Modify Substituents : Vary bromo positions (e.g., 6 vs. 8) or replace bromine with fluoro/iodo groups to assess electronic effects on bioactivity .
  • Biological Assays : Test derivatives against microbial strains (e.g., E. coli, S. aureus) for antimicrobial activity or measure IC50_{50} values in cancer cell lines (e.g., HepG2) .
  • Pharmacophore Mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with benzo[d]thiazole) .

What computational methods are suitable for studying its electronic properties?

Q. Advanced

  • Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps and predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to study stability and conformational flexibility .
  • TD-DFT : Predict UV-Vis absorption spectra for photodynamic therapy (PDT) applications .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Standardize Assays : Ensure consistent protocols (e.g., MIC values using CLSI guidelines for antimicrobial tests) .
  • Control Variables : Compare solvent effects (DMSO vs. ethanol) or cell lines (e.g., CRC vs. HepG2) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or dose-dependent trends .

What are common starting materials for synthesizing this quinazolinone derivative?

Q. Basic

  • Core Precursor : 6,8-Dibromo-2-methyl-1-benzoxazin-3(4H)-one .
  • Nucleophiles : Benzo[d]thiazol-2-amine or substituted benzothiazoles .
  • Solvents : Ethanol, acetic acid, or 1,2-dichloroethane .

How to optimize reaction conditions for introducing bromo substituents?

Q. Advanced

  • Electrophilic Bromination : Use NBS in CCl4_4 at 0–5°C to minimize di-substitution .
  • Catalysis : Add FeCl3_3 or AlCl3_3 to enhance regioselectivity at the 6- and 8-positions .
  • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 3:1) .

What in silico strategies predict binding affinity with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with A2A receptors or phosphodiesterase enzymes .
  • QSAR Models : Train regression models on logP and polar surface area to predict bioavailability .
  • Free Energy Perturbation (FEP) : Calculate binding energy differences for bromo vs. chloro analogs .

What are the key challenges in purifying this compound?

Q. Basic

  • Low Solubility : Use DMSO/water mixtures for recrystallization .
  • Byproducts : Remove unreacted starting materials via silica gel chromatography (eluent: chloroform/methanol) .
  • Hygroscopicity : Store under inert atmosphere (N2_2) to prevent degradation .

How to assess its potential in photodynamic therapy applications?

Q. Advanced

  • ROS Generation : Measure singlet oxygen (1O2^1O_2) yield using ABDA as a probe under UV irradiation .
  • Mitochondrial Targeting : Use confocal microscopy with MitoTracker Red to confirm localization .
  • In Vivo Testing : Evaluate tumor regression in xenograft models (e.g., HT-29 CRC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.